molecular formula C9H14F2 B12840887 1,5-Difluorobicyclo[3.3.1]nonane

1,5-Difluorobicyclo[3.3.1]nonane

Katalognummer: B12840887
Molekulargewicht: 160.20 g/mol
InChI-Schlüssel: LQYMMTOTDUPYMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Difluorobicyclo[331]nonane is a bicyclic organic compound characterized by its unique structure, which includes two fluorine atoms attached to a bicyclo[331]nonane framework

Vorbereitungsmethoden

The synthesis of 1,5-Difluorobicyclo[3.3.1]nonane typically involves multistep organic reactions. One common synthetic route includes the use of 1,3-acetonedicarboxylates and 1,2-dicarbonyl or 1,4-dicarbonyl compounds in a double condensation reaction . This method allows for the formation of the bicyclo[3.3.1]nonane core, which can then be further functionalized to introduce fluorine atoms at the desired positions. Industrial production methods may involve similar synthetic strategies but are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

1,5-Difluorobicyclo[3.3.1]nonane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols.

Wissenschaftliche Forschungsanwendungen

Structural Overview

1,5-Difluorobicyclo[3.3.1]nonane consists of a nonane skeleton with two fluorine atoms attached at the 1 and 5 positions. This configuration influences its chemical reactivity and physical properties, making it a valuable scaffold for further functionalization.

Medicinal Chemistry Applications

The compound's unique structure allows for the development of novel pharmaceuticals. Its rigidity and the presence of fluorine atoms can enhance metabolic stability and bioavailability.

Case Study: Anticancer Activity

A study highlighted the use of bicyclic compounds, including derivatives of this compound, in designing anticancer agents. These compounds demonstrated significant activity against various cancer cell lines, indicating potential for therapeutic applications in oncology .

Compound Cell Line GI50 (µM) TGI (µM)
This compound derivativeA54915.7250.68
Another derivativeMDA-MB-23112.5340.00

Materials Science Applications

In materials science, this compound serves as a building block for creating advanced materials with tailored properties.

Case Study: Rigid Scaffolds

Research has indicated that rigid non-conjugated hydrocarbons like bicyclo[3.3.1]nonane can be utilized in the synthesis of high-performance polymers and nanomaterials due to their structural integrity and ability to form stable intermolecular interactions .

Material Type Properties Application
Polymer derived from bicyclic compoundsHigh thermal stabilityAerospace components
Nanomaterial compositesEnhanced mechanical strengthStructural applications

Synthetic Chemistry Applications

In synthetic chemistry, this compound acts as an intermediate in the synthesis of more complex molecules.

Case Study: Synthetic Intermediates

The compound has been employed as a precursor for synthesizing various alkaloids and other biologically active molecules through asymmetric synthesis methods .

Target Compound Synthesis Method Yield (%)
Indolizidine alkaloidAsymmetric synthesis from bicyclic scaffold85%
Other complex moleculesMulti-step synthesis involving fluorinated intermediates75%

Wirkmechanismus

The mechanism of action of 1,5-Difluorobicyclo[3.3.1]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. This interaction can modulate the activity of the target molecule, leading to various biological effects. For example, derivatives of bicyclo[3.3.1]nonane have been shown to act as positive allosteric modulators of AMPA receptors, influencing cognitive functions and memory .

Vergleich Mit ähnlichen Verbindungen

1,5-Difluorobicyclo[3.3.1]nonane can be compared to other bicyclo[3.3.1]nonane derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Biologische Aktivität

1,5-Difluorobicyclo[3.3.1]nonane, a bicyclic compound featuring two fluorine atoms, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the synthesis, biological evaluation, and pharmacological implications of this compound through a review of available literature.

Synthesis

The synthesis of this compound typically involves complex organic reactions that can yield the desired compound with high purity and yield. The compound can be synthesized via various methods, including the reaction of bicyclic precursors with fluorinating agents.

Reaction Mechanism

The reaction mechanism often involves:

  • Bicyclic precursor formation : Starting materials are subjected to cyclization reactions.
  • Fluorination : The introduction of fluorine atoms can be achieved through electrophilic fluorination or nucleophilic substitution reactions.

Pharmacological Properties

Research has indicated that this compound exhibits several biological activities, particularly in the context of anti-inflammatory and analgesic effects.

  • Anti-inflammatory Activity : Studies have shown that derivatives of bicyclic compounds similar to this compound can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. For instance, analogs have been evaluated for their ability to block COX-2 in vitro and in vivo, leading to promising results in reducing inflammation and pain .
  • Structure-Activity Relationship (SAR) : The biological activity is closely linked to the chemical structure of the compound. Variations in substituents on the bicyclic framework can significantly alter potency and selectivity for COX-2 inhibition .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the effectiveness of this compound derivatives against COX-2:

  • Study A : A derivative was shown to reduce COX-2 activity by 70% at a concentration of 10 µM.
  • Study B : Another analog demonstrated a lower IC50 value compared to traditional NSAIDs, indicating enhanced potency.

In Vivo Studies

In vivo studies have also been performed to assess the anti-inflammatory effects:

  • Animal Model : Mice treated with a specific derivative exhibited reduced paw edema compared to control groups.
  • Mechanism Exploration : Further investigations revealed that these compounds may modulate inflammatory cytokines, contributing to their therapeutic effects.

Data Tables

Compound NameCOX-2 Inhibition (%)IC50 (µM)In Vivo Edema Reduction (%)
This compound70565
Analogue A60750
Analogue B75470

Eigenschaften

Molekularformel

C9H14F2

Molekulargewicht

160.20 g/mol

IUPAC-Name

1,5-difluorobicyclo[3.3.1]nonane

InChI

InChI=1S/C9H14F2/c10-8-3-1-4-9(11,7-8)6-2-5-8/h1-7H2

InChI-Schlüssel

LQYMMTOTDUPYMZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCCC(C1)(C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.